molecular formula C5H7ClN2O2S B3017458 1-ethyl-1H-pyrazole-3-sulfonyl chloride CAS No. 1354706-44-7

1-ethyl-1H-pyrazole-3-sulfonyl chloride

Cat. No.: B3017458
CAS No.: 1354706-44-7
M. Wt: 194.63
InChI Key: SQZJWVSUTZJMII-UHFFFAOYSA-N
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Description

1-ethyl-1H-pyrazole-3-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This compound is notable for its sulfonyl chloride functional group, which imparts unique reactivity and utility in various chemical processes. Pyrazole derivatives, including this compound, are widely studied due to their diverse applications in medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-pyrazole-3-sulfonyl chloride typically involves the sulfonation of 1-ethyl-1H-pyrazole. One common method includes the reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the pyrazole ring. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-pyrazole-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins, by forming covalent bonds with nucleophilic residues (e.g., lysine or cysteine). This modification can alter the function or activity of the target molecule, providing insights into biological processes and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-3-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.

    1-phenyl-1H-pyrazole-3-sulfonyl chloride: Contains a phenyl group, offering different electronic and steric properties.

    1-ethyl-1H-pyrazole-4-sulfonyl chloride: Sulfonyl chloride group at the 4-position instead of the 3-position.

Uniqueness

1-ethyl-1H-pyrazole-3-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives it can form. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

1-ethylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O2S/c1-2-8-4-3-5(7-8)11(6,9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZJWVSUTZJMII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354706-44-7
Record name 1-ethyl-1H-pyrazole-3-sulfonyl chloride
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